molecular formula C32H22N4 B1663767 5,15-Diphenyl-21H,23H-porphine CAS No. 22112-89-6

5,15-Diphenyl-21H,23H-porphine

Cat. No.: B1663767
CAS No.: 22112-89-6
M. Wt: 462.5 g/mol
InChI Key: QIBKIAFNCVIIMG-UHFFFAOYSA-N
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Description

5,15-Diphenylporphyrin is a synthetic porphyrin compound characterized by the presence of phenyl groups at the 5 and 15 positions of the porphyrin ring. Porphyrins are a group of organic compounds, widely recognized for their role in biological systems, such as heme and chlorophyll. 5,15-Diphenylporphyrin is particularly notable for its applications in scientific research, especially in the fields of chemistry and medicine.

Mechanism of Action

Target of Action

The primary target of 5,15-Diphenyl-21H,23H-porphine (5,15-DPP) is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytokine-inducible transcription factor that plays crucial roles in inflammation and cancer .

Mode of Action

5,15-DPP is a cell-permeable porphyrin derivative that selectively binds to STAT3 . It inhibits STAT3 dimerization via Src homology 2 (Sh2) domains . This prevents nuclear translocation and DNA binding . The compound selectively antagonizes STAT3-SH2 with an IC50 of 0.28 µM , and it poorly inhibits STAT1 with an IC50 of 10 µM .

Biochemical Pathways

The compound reduces IL-6-dependent STAT3 activation and consequent c-myc expression . Aberrant STAT3 activity has been associated with transforming mechanisms induced by oncogenic tyrosine kinases . STAT3 functions as a critical mediator of oncogenic signaling through transcriptional activation of genes encoding apoptosis inhibitors, cell-cycle regulators, and inducers of angiogenesis .

Pharmacokinetics

It is known that the compound is cell-permeable , which suggests that it can readily cross cell membranes to exert its effects.

Result of Action

5,15-DPP blocks TRAIL-induced migration and invasion in A549 cells . It has also been used to analyze its effects on malignant peripheral nerve sheath tumor (MPNST) survival and proliferation . Furthermore, inhibition of JAK/STAT signaling in satellite cells via 5,15-DPP has been used to stimulate muscle regeneration in a model of aging skeletal muscle deterioration .

Biochemical Analysis

Biochemical Properties

5,15-Diphenyl-21H,23H-porphine plays a crucial role in biochemical reactions by selectively binding to STAT3. This binding inhibits STAT3 dimerization via Src homology 2 (SH2) domains, preventing nuclear translocation and DNA binding. The compound poorly inhibits STAT1 and does not affect Grb2. It reduces IL-6-dependent STAT3 activation and consequent c-myc expression in MDA-MB-468 cells and blocks TRAIL-induced migration and invasion in A549 cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce IL-6-dependent STAT3 activation and c-myc expression in MDA-MB-468 cells. Additionally, it blocks TRAIL-induced migration and invasion in A549 cells. The compound also affects the polarization of macrophages and endometrial stromal cells, modulating the immune response .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively binding to STAT3 with a dissociation constant (Kd) of 880 nM. This binding inhibits STAT3 dimerization via SH2 domains, preventing nuclear translocation and DNA binding. The compound poorly inhibits STAT1 with an IC50 of 10 µM and does not affect Grb2. It reduces IL-6-dependent STAT3 activation and c-myc expression in MDA-MB-468 cells and blocks TRAIL-induced migration and invasion in A549 cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits STAT3 activity and reduces tumor growth. At higher doses, it may exhibit toxic or adverse effects. The threshold effects and toxicities observed in these studies highlight the importance of optimizing dosage for therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its therapeutic efficacy. Understanding the transport and distribution mechanisms is essential for optimizing its use in clinical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,15-Diphenylporphyrin typically involves the condensation of 5-phenyldipyrromethane with trimethyl orthoformate. The reaction is carried out in dichloromethane, with trichloroacetic acid as a catalyst. The mixture is stirred in the dark for several hours, followed by the addition of pyridine to quench the excess acid. The final product is obtained after purification steps, including rotary evaporation and silica gel chromatography .

Industrial Production Methods: While the industrial production of 5,15-Diphenylporphyrin is not as common as its laboratory synthesis, the methods used are generally scaled-up versions of the laboratory procedures. The key steps involve the careful control of reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,15-Diphenylporphyrin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Halogenation and alkylation reactions are typical, where halogens or alkyl groups replace hydrogen atoms on the phenyl rings.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,15-Diphenylporphyrin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5,15-Diphenylporphyrin is unique due to its selective inhibition of the STAT3 pathway, which is not commonly observed in other porphyrin derivatives. This specificity makes it a valuable tool in studying STAT3-related biological processes and potential therapeutic applications .

Properties

IUPAC Name

10,20-diphenyl-21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N4/c1-3-7-21(8-4-1)31-27-15-11-23(33-27)19-25-13-17-29(35-25)32(22-9-5-2-6-10-22)30-18-14-26(36-30)20-24-12-16-28(31)34-24/h1-20,33,35H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBKIAFNCVIIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C=C6C=CC2=N6)C7=CC=CC=C7)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447492
Record name 5,15-Diphenyl-21H,23H-porphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22112-89-6
Record name 5,15-Diphenyl-21H,23H-porphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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